![molecular formula C17H26N4OS B238048 N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea, commonly known as E-64, is a potent inhibitor of cysteine proteases. It was first synthesized in 1978 and has since been widely used in scientific research. E-64 has been shown to have a variety of biochemical and physiological effects and is a valuable tool in the study of cysteine proteases.
Mecanismo De Acción
E-64 acts as a covalent inhibitor of cysteine proteases. It forms a covalent bond with the active site cysteine residue of the protease, effectively blocking its activity. The inhibition is irreversible, making E-64 a potent and long-lasting inhibitor.
Biochemical and Physiological Effects:
E-64 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit autophagy, and modulate the immune response. E-64 has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
E-64 is a valuable tool in the study of cysteine proteases. Its irreversible inhibition allows for long-lasting effects and its broad specificity allows for the study of multiple proteases simultaneously. However, its irreversible inhibition can also be a limitation, as it can lead to off-target effects and may interfere with other cellular processes.
Direcciones Futuras
There are several future directions for the use of E-64 in scientific research. One area of interest is the study of the role of cysteine proteases in neurodegenerative diseases, such as Alzheimer's and Parkinson's. E-64 may also be useful in the development of new therapies for inflammatory diseases and cancer. Additionally, the development of new E-64 analogs with improved specificity and potency may lead to new insights into the role of cysteine proteases in biological processes.
Métodos De Síntesis
E-64 is synthesized by reacting 4-(4-ethyl-1-piperazinyl)aniline with isobutyryl isothiocyanate. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
E-64 has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, C, H, L, and S. This inhibition has been used to study the role of cysteine proteases in apoptosis, autophagy, and antigen processing.
Propiedades
Nombre del producto |
N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea |
|---|---|
Fórmula molecular |
C17H26N4OS |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H26N4OS/c1-4-20-9-11-21(12-10-20)15-7-5-14(6-8-15)18-17(23)19-16(22)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H2,18,19,22,23) |
Clave InChI |
HBAQXYDYCRTOJF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
SMILES canónico |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
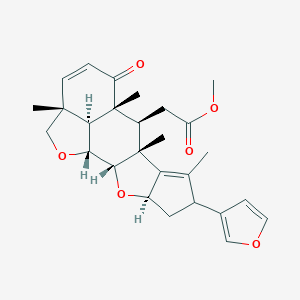
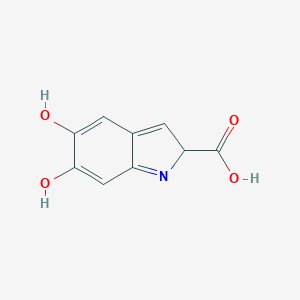
![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
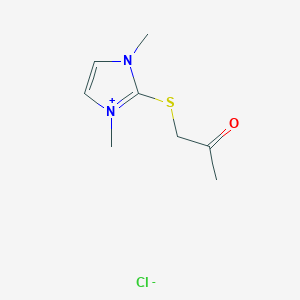
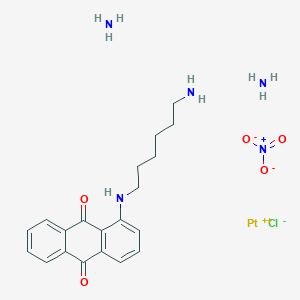
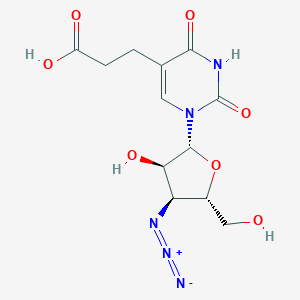
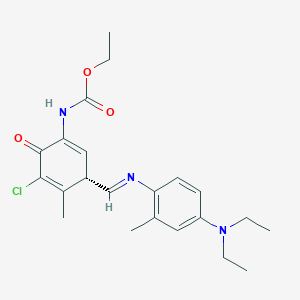
![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)